(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
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Overview
Description
(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Attachment of the carboxamide group: The carboxamide group is introduced through a reaction with an appropriate amine.
Introduction of the methoxyphenyl groups: These groups are added via nucleophilic substitution reactions.
Formation of the aminophenylcarbamoyl group: This step involves the reaction of an aminophenyl compound with a carbamoyl chloride.
Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide
- (2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;monohydrochloride
Uniqueness
The uniqueness of (2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H30Cl2N4O3 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H28N4O3.2ClH/c27-22-4-1-2-5-23(22)30-25(31)20-11-7-19(8-12-20)17-33-21-13-9-18(10-14-21)16-29-26(32)24-6-3-15-28-24;;/h1-2,4-5,7-14,24,28H,3,6,15-17,27H2,(H,29,32)(H,30,31);2*1H/t24-;;/m1../s1 |
InChI Key |
UFARUDAPUKLDQM-PPLJNSMQSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl.Cl |
Origin of Product |
United States |
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